2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with an ethylsulfanyl group at the 2-position and a methyl group at the 3-position.
Mechanism of Action
Target of Action
Similar thienopyrimidine derivatives have shown potent anticancer activity . These compounds often target key proteins involved in cell proliferation and survival, such as various kinases .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, often inhibiting their function and leading to cell death . This is particularly relevant in the context of cancer, where these compounds can inhibit the proliferation of cancer cells.
Biochemical Pathways
They can inhibit key enzymes involved in cell proliferation and survival, thereby disrupting the normal functioning of these pathways . This can lead to apoptosis, or programmed cell death, in cancer cells .
Result of Action
The result of the action of this compound is likely to be cell death, particularly in cancer cells. Thienopyrimidine derivatives have been shown to exhibit potent anticancer activity, often leading to apoptosis in cancer cells . This is achieved through the inhibition of key proteins involved in cell proliferation and survival .
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . Another approach includes the use of 2-nitrothiophenes as starting materials, which are reduced to their corresponding amines and then cyclized to form the thienopyrimidine core . Industrial production methods often involve multi-step synthetic approaches, including the use of palladium-catalyzed carbonylation reactions .
Chemical Reactions Analysis
2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Comparison with Similar Compounds
2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have similar core structures but differ in the position and type of substituents.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a pyrrole ring fused to the pyrimidine core instead of a thiophene ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds contain a pyrazole ring fused to the pyrimidine core.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-ethylsulfanyl-3-methylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-3-13-9-10-6-4-5-14-7(6)8(12)11(9)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFOYFNGKIUSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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